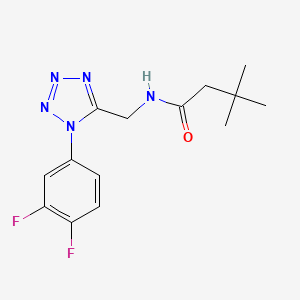
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide, also known as DFTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters and receptors in the brain. N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. It also modulates the activity of NMDA receptors, which play a role in learning and memory.
Biochemical and Physiological Effects
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to increase the levels of antioxidants in the brain, which may help protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide in lab experiments is its relatively simple synthesis method. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have low toxicity in animal models. However, one limitation is that the exact mechanism of action is not yet fully understood, which may make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide and to identify any potential side effects or limitations. Finally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide may also have potential applications in other areas, such as the treatment of chronic pain or inflammation.
Synthesis Methods
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide involves the reaction of 3,4-difluoroaniline with sodium azide to form 1-(3,4-difluorophenyl)-1H-tetrazole. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride to form N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N5O/c1-14(2,3)7-13(22)17-8-12-18-19-20-21(12)9-4-5-10(15)11(16)6-9/h4-6H,7-8H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFMSKLUKILYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

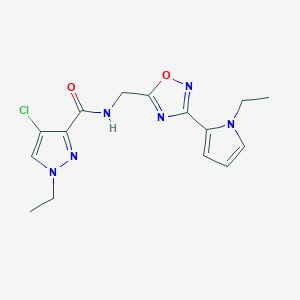
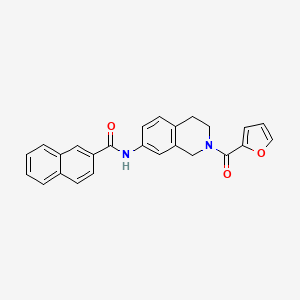

![3-[(2-carboxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2758250.png)
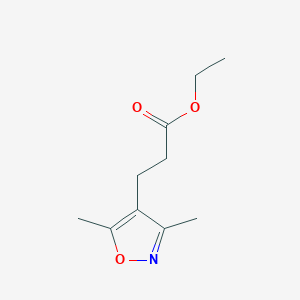
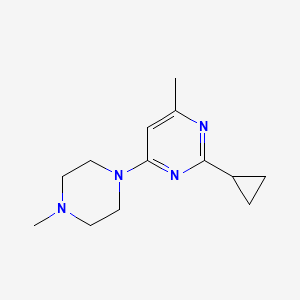
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2758254.png)
![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B2758256.png)



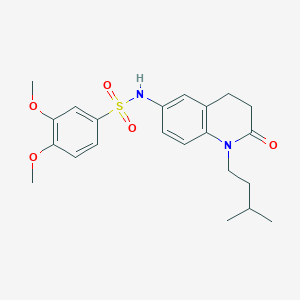
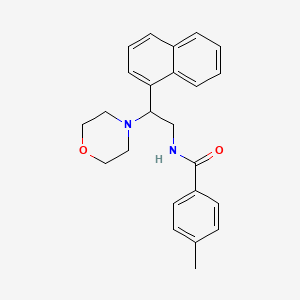
![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)